(2Z)-3-chloro-3-(thiophen-3-yl)prop-2-enal
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Overview
Description
(2Z)-3-chloro-3-(thiophen-3-yl)prop-2-enal is an organic compound that features a chloro-substituted propenal group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-chloro-3-(thiophen-3-yl)prop-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.
Chlorination: Thiophene undergoes chlorination to introduce a chlorine atom at the desired position.
Aldol Condensation: The chlorinated thiophene is then subjected to aldol condensation with an appropriate aldehyde to form the propenal group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-chloro-3-(thiophen-3-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-3-chloro-3-(thiophen-3-yl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-chloro-3-(thiophen-3-yl)prop-2-enal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the thiophene ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-chloro-3-(thiophen-3-yl)prop-2-enal: An isomer with a different configuration around the double bond.
3-chloro-3-(thiophen-3-yl)propanoic acid: A related compound with a carboxylic acid group instead of an aldehyde.
3-(thiophen-3-yl)prop-2-enal: A similar compound without the chlorine substitution.
Properties
IUPAC Name |
(Z)-3-chloro-3-thiophen-3-ylprop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClOS/c8-7(1-3-9)6-2-4-10-5-6/h1-5H/b7-1- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUILAZLQUNYBRO-XFSBKJJWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=CC=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C(=C/C=O)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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